(R)-Pyrrolidine-3-thiol

Catalog No.
S15888961
CAS No.
M.F
C4H9NS
M. Wt
103.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Pyrrolidine-3-thiol

Product Name

(R)-Pyrrolidine-3-thiol

IUPAC Name

(3R)-pyrrolidine-3-thiol

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

InChI

InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1

InChI Key

TZVFQFLWFZUIQS-SCSAIBSYSA-N

Canonical SMILES

C1CNCC1S

Isomeric SMILES

C1CNC[C@@H]1S

(R)-Pyrrolidine-3-thiol is a sulfur-containing organic compound characterized by a pyrrolidine ring with a thiol group attached at the 3-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the thiol group, which can participate in various

  • Thiol-Ene Reactions: This compound can undergo thiol-ene reactions, where the thiol group adds across double bonds in alkenes. This reaction is often facilitated by radical initiators or photochemical methods, allowing for the formation of thioether products .
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in various substrates, leading to the substitution of leaving groups .
  • Disulfide Formation: Under oxidative conditions, (R)-Pyrrolidine-3-thiol can dimerize to form disulfides, which are significant in biological contexts for stabilizing protein structures.

Research indicates that (R)-Pyrrolidine-3-thiol exhibits various biological activities:

  • Antimicrobial Properties: Compounds containing thiol groups have been shown to possess antimicrobial properties, potentially making (R)-Pyrrolidine-3-thiol useful in developing new antibiotics .
  • Role in Enzymatic Reactions: The thiol group is essential in many enzyme-catalyzed reactions, particularly those involving redox processes. It may act as a cofactor or participate directly in catalytic mechanisms.
  • Cell Signaling: Thiols are involved in cellular signaling pathways, particularly those related to oxidative stress and redox signaling, making this compound relevant for research into cellular responses to stress .

Several methods exist for synthesizing (R)-Pyrrolidine-3-thiol:

  • From Pyrrolidine Derivatives: The compound can be synthesized by introducing a thiol group to pyrrolidine derivatives through nucleophilic substitution reactions using thiolating agents such as hydrogen sulfide or thiol esters .
  • Radical-Mediated Approaches: Recent advances have highlighted the use of radical-mediated methods for synthesizing thiols from alkenes using photochemical activation, enhancing efficiency and selectivity .
  • Continuous Flow Chemistry: The application of continuous flow techniques has been explored for synthesizing (R)-Pyrrolidine-3-thiol, allowing for better control over reaction conditions and improved yields .

(R)-Pyrrolidine-3-thiol has several promising applications:

  • Pharmaceutical Development: Its reactivity makes it a valuable intermediate in synthesizing pharmaceutical compounds, particularly those targeting bacterial infections.
  • Bioconjugation Techniques: The compound is utilized in bioconjugation strategies, particularly in linking peptides and proteins via thiol-ene chemistry, which is vital for developing therapeutics and diagnostics .
  • Material Science: Due to its ability to form cross-links through disulfide bonds, it is explored for applications in polymer chemistry and material science.

Studies on (R)-Pyrrolidine-3-thiol interactions primarily focus on its reactivity with biological molecules:

  • Protein Interactions: Research indicates that thiols can react with cysteine residues in proteins, influencing protein structure and function through reversible modifications such as S-nitrosylation or S-glutathionylation.
  • Drug Design: Interaction studies have highlighted how (R)-Pyrrolidine-3-thiol can modify drug efficacy by altering pharmacokinetics through interactions with target proteins or enzymes.

Several compounds share structural or functional similarities with (R)-Pyrrolidine-3-thiol. Here are some notable examples:

Compound NameStructure TypeKey Features
ThiophenolAromatic ThiolKnown for its strong nucleophilicity; used in organic synthesis.
CysteineAmino Acid ThiolPlays critical roles in protein structure; involved in redox reactions.
Mercaptoacetic AcidAliphatic ThiolCommonly used as a reducing agent; facilitates disulfide bond formation.
2-MercaptoethanolSimple ThiolWidely used as a reducing agent and stabilizer in biochemical applications.

Uniqueness of (R)-Pyrrolidine-3-thiol

(R)-Pyrrolidine-3-thiol stands out due to its cyclic structure combined with the thiol functionality, allowing it to participate in diverse

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

103.04557046 g/mol

Monoisotopic Mass

103.04557046 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-15-2024

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